N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity .
Biochemical Pathways
It can be inferred from similar compounds that they may interfere with the metabolic processes of the mycobacterium tuberculosis h37ra .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with various reagents to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
Uniqueness
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit cyclooxygenase enzymes with high specificity sets it apart from other benzothiazole derivatives .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-[(pyridin-3-yl)methyl]benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure and Composition
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H14ClN3O3S
- Molecular Weight : 355.81 g/mol
- CAS Number : 1352999-21-3
Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | S. aureus | 8 µg/mL |
Compound B | E. coli | 16 µg/mL |
N-(7-chloro...) | S. pneumoniae | 4 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer).
Table 2: Anticancer Activity Against Cell Lines
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the activity of various benzothiazole derivatives against Mycobacterium tuberculosis. The results showed that derivatives with similar structures exhibited IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents . -
Anticancer Research :
Another investigation focused on the antiproliferative effects of benzothiazole derivatives on different cancer cell lines. The findings revealed that certain compounds displayed IC50 values in the nanomolar range against HCT116 and MCF7 cells, suggesting their effectiveness in cancer treatment .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O4S/c1-30-17-8-7-16(22)19-18(17)24-21(31-19)25(12-13-4-3-9-23-11-13)20(27)14-5-2-6-15(10-14)26(28)29/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXNCILFZKGTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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